

Technical Support Center: ODM-208 and Management of Adrenal Insufficiency

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Compound of Interest

Compound Name: Anticancer agent 208

Cat. No.: B15622669

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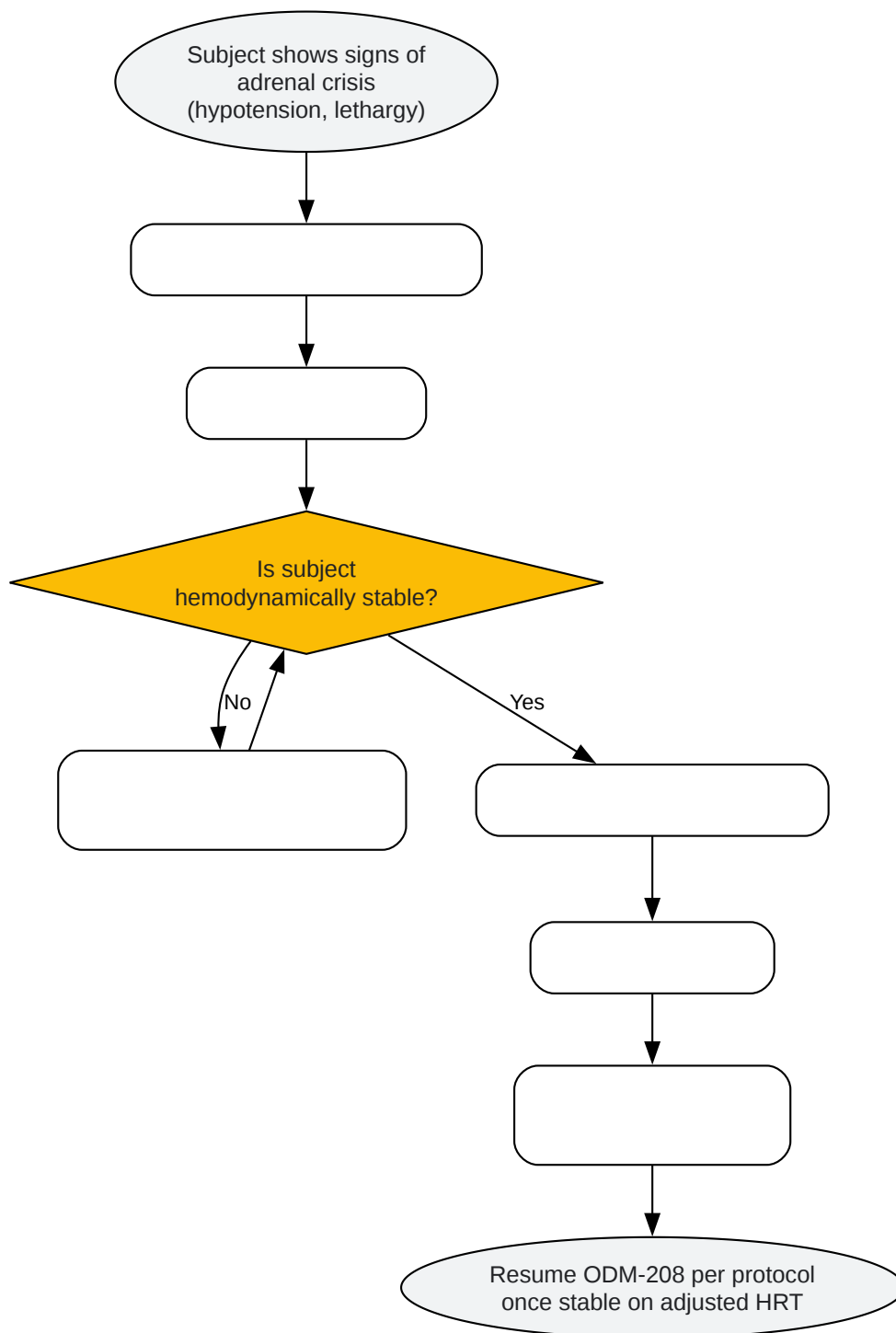
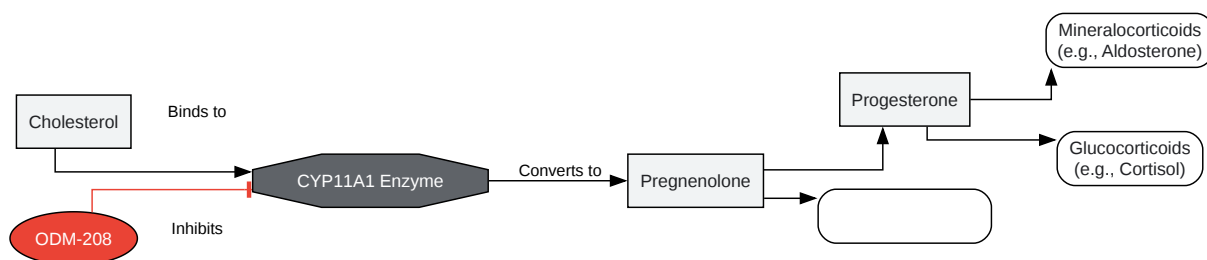
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing ODM-208. The following information addresses the anticipated and manageable side effect of treatment-related adrenal insufficiency.

Frequently Asked Questions (FAQs)

Q1: What is ODM-208 and why does it cause adrenal insufficiency?

A1: ODM-208, also known as MK-5684, is a first-in-class, oral, non-steroidal, and selective inhibitor of CYP11A1.^{[1][2][3][4]} The CYP11A1 enzyme catalyzes the conversion of cholesterol to pregnenolone, which is the first and rate-limiting step in the biosynthesis of all steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex steroids.^{[5][6]} By design, ODM-208 blocks this enzyme, thereby suppressing the production of all downstream steroid hormones.^{[1][6]} This comprehensive inhibition leads to a predictable and mechanistically driven side effect: iatrogenic (drug-induced) primary adrenal insufficiency. This is not an unexpected toxicity but rather an on-target effect of the drug's mechanism, which necessitates hormone replacement therapy.^{[2][7]}

Diagram: Mechanism of Action of ODM-208



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